molecular formula C7H13N3O2 B1398094 2-(2-Azidoethoxy)tetrahydropyran CAS No. 835625-50-8

2-(2-Azidoethoxy)tetrahydropyran

Cat. No. B1398094
M. Wt: 171.2 g/mol
InChI Key: YAUCTOALORWJCV-UHFFFAOYSA-N
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Description

“2-(2-Azidoethoxy)tetrahydropyran” is a chemical compound with the molecular formula C7H13N3O2 . It has an average mass of 171.197 Da and a monoisotopic mass of 171.100784 Da .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “2-(2-Azidoethoxy)tetrahydropyran”, involves several strategies based on typical retrosynthetic disconnections . These strategies include etherification, hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of “2-(2-Azidoethoxy)tetrahydropyran” consists of a tetrahydropyran ring with an azidoethoxy group attached . Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Tetrahydropyran derivatives, including “2-(2-Azidoethoxy)tetrahydropyran”, can undergo various chemical reactions. These reactions include intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins . Other reactions involve the addition of a Cu-O bond across the C-C double bond .

Scientific Research Applications

Synthesis of Neopeltolide

  • Scientific Field : Organic Chemistry, Marine Drugs
  • Application Summary : Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists because of its complex structure comprised of a 14-membered macrolactone embedded with a tetrahydropyran ring .
  • Methods of Application : The synthesis involves the Hetero-Diels-Alder cycloaddition of certain compounds with 2-tosyloxyacetaldehyde by the action of Jacobsen’s chiral chromium(III) catalyst .
  • Results or Outcomes : The synthesis provided the 2,6-cis-substituted tetrahydropyran-4-one in 83% yield with excellent diastereoselectivity .

Prins Cyclization

  • Scientific Field : Organic Chemistry
  • Application Summary : The Prins reaction has emerged as a powerful technique in the stereoselective synthesis of the tetrahydropyran skeleton with various substituents . This strategy has further been successfully applied in the total synthesis of bioactive macrocycles and related natural products .
  • Methods of Application : The Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans has been developed over the last twenty years .
  • Results or Outcomes : The Prins cyclization has led to the efficient construction of THP rings and has been employed in the total synthesis of natural products .

Safety And Hazards

The safety data sheet for tetrahydropyran, a component of “2-(2-Azidoethoxy)tetrahydropyran”, indicates that it is a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives, including “2-(2-Azidoethoxy)tetrahydropyran”, is of significant interest . This could have a significant impact on chemical biology and drug discovery in the forthcoming decades .

properties

IUPAC Name

2-(2-azidoethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-10-9-4-6-12-7-3-1-2-5-11-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUCTOALORWJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733586
Record name 2-(2-Azidoethoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Azidoethoxy)tetrahydropyran

CAS RN

835625-50-8
Record name 2-(2-Azidoethoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(2-bromo-ethoxy)-tetrahydro-pyran (1.00 mL, 6.62 mmol), NaN3 (4.34 g, 66 mmol) and tetrabutylammonium iodide (245 mg, 0.66 mmol) in DMF (7.0 mL) was stirred at RT for 18 h. The reaction mixture was poured into a mixture of EtOAc/water. The organic phase was washed with water, brine and then dried (MgSO4), filtered and concentrated in vacuo to give the crude product. The crude product was purified by continuous gradient flash chromatography using EtOAc/petroleum ether (40-60) 0:100 to 20:80 as the eluent to afford the title compound as colourless oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
245 mg
Type
catalyst
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
EtOAc water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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